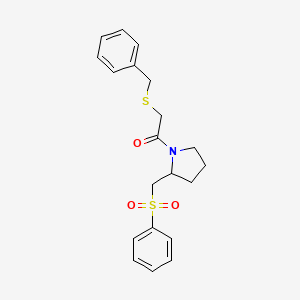

1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

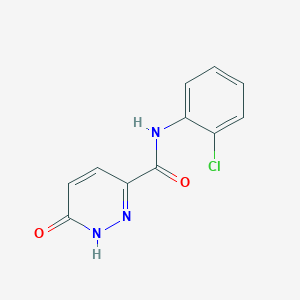

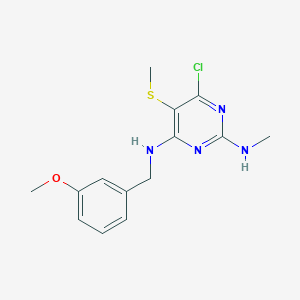

1-phenyl-1H-1,2,4-triazol-3-yl (5-phenyl-1H-1,2,4-triazol-3-yl)methyl ether is a useful research compound. Its molecular formula is C17H14N6O and its molecular weight is 318.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Characterization

Synthesis of Triazole Derivatives : Triazole compounds, including derivatives related to the specified chemical, have been synthesized using one-pot strategies and characterized by techniques such as FT-IR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into their crystal structures and molecular electrostatic potential, highlighting their stability and reactivity. For instance, Ahmed et al. (2016) explored the click one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles and their brine shrimp cytotoxicity assay, offering a pathway for potential bioactive compound development (Ahmed et al., 2016).

Catalytic Applications : Some derivatives have been applied in catalysis, particularly in oxidation and hydrogenation reactions. Saleem et al. (2013) described the use of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands for alcohol oxidation and ketone hydrogenation (Saleem et al., 2013).

Physicochemical Properties and Applications

Photocatalytic Degradation : Coordination complexes based on triazole derivatives have been explored for their photocatalytic properties, particularly in the degradation of organic dyes. Lu et al. (2021) investigated such complexes for the UV-light-driven degradation of methyl violet, indicating their potential environmental applications (Lu et al., 2021).

Electron-Transporting Properties : Polymeric materials incorporating triazole or oxadiazole segments have been synthesized to study their optical, electrochemical, and thermal properties. These materials are of interest for their potential applications in electronic devices due to efficient energy transfer and good thermal stability (Chen et al., 2005).

Supramolecular Chemistry : The structural analysis of triazole derivatives through crystallography and DFT calculations has revealed insights into their supramolecular assembly, including hydrogen bonding and π-π interactions. This research underpins the design principles for molecular materials with specific electronic or photonic properties (Ahmed et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of 1-phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole are likely to be specific enzymes or receptors in the body. For instance, some triazole derivatives have been found to target mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS), which are promising molecular targets for antibiotic development .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding to the target enzyme, thereby influencing the enzyme’s function .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting the function of specific tRNA synthetases, the compound could disrupt protein synthesis, leading to a halt in bacterial growth .

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability. The ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

The result of the compound’s action at the molecular and cellular level can vary depending on the specific targets and pathways involved. For instance, inhibition of specific enzymes could lead to cell death in bacteria, providing a potential mechanism for antibacterial activity .

Eigenschaften

IUPAC Name |

1-phenyl-3-[(3-phenyl-1H-1,2,4-triazol-5-yl)methoxy]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-3-7-13(8-4-1)16-19-15(20-21-16)11-24-17-18-12-23(22-17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMAEYSORNFNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)COC3=NN(C=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2944720.png)

![3-butyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2944726.png)

![1-[2-({[(Cyclohexylamino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene](/img/structure/B2944728.png)